molecular formula C10H19ClO B13191469 5-(3-Chloro-2-methylpropyl)-2,2-dimethyloxolane

5-(3-Chloro-2-methylpropyl)-2,2-dimethyloxolane

Cat. No.: B13191469
M. Wt: 190.71 g/mol
InChI Key: WJPQWWAWAQNUNJ-UHFFFAOYSA-N
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Description

5-(3-Chloro-2-methylpropyl)-2,2-dimethyloxolane is an organic compound characterized by its unique structure, which includes a chlorinated alkyl group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-2-methylpropyl)-2,2-dimethyloxolane typically involves the reaction of 3-chloro-2-methylpropyl chloride with 2,2-dimethyloxolane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as distillation or recrystallization, to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-2-methylpropyl)-2,2-dimethyloxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted oxolane derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction typically results in the formation of alcohols or alkanes.

Scientific Research Applications

5-(3-Chloro-2-methylpropyl)-2,2-dimethyloxolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(3-Chloro-2-methylpropyl)-2,2-dimethyloxolane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of a new bond. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines a chlorinated alkyl group with an oxolane ring. This unique structure imparts distinct chemical properties, making it valuable in various applications.

Properties

Molecular Formula

C10H19ClO

Molecular Weight

190.71 g/mol

IUPAC Name

5-(3-chloro-2-methylpropyl)-2,2-dimethyloxolane

InChI

InChI=1S/C10H19ClO/c1-8(7-11)6-9-4-5-10(2,3)12-9/h8-9H,4-7H2,1-3H3

InChI Key

WJPQWWAWAQNUNJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCC(O1)(C)C)CCl

Origin of Product

United States

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